BenchChemオンラインストアへようこそ!

1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol (CAS 2098003-93-9) is a heterocyclic small molecule with the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol. It belongs to the thiazolo[5,4-b]pyridine class, a privileged scaffold in kinase inhibitor drug discovery that has yielded potent inhibitors of PI3Kα (IC50 = 3.6 nM) , c-KIT mutants , and EGFR resistance mutations.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 2098003-93-9
Cat. No. B1478113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol
CAS2098003-93-9
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=NC3=C(S2)N=CC=C3
InChIInChI=1S/C10H11N3OS/c14-7-3-5-13(6-7)10-12-8-2-1-4-11-9(8)15-10/h1-2,4,7,14H,3,5-6H2
InChIKeySGGZWTOVFPVYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol (CAS 2098003-93-9): Chemical Identity and Scaffold Class for Kinase-Targeted Procurement


1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol (CAS 2098003-93-9) is a heterocyclic small molecule with the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol . It belongs to the thiazolo[5,4-b]pyridine class, a privileged scaffold in kinase inhibitor drug discovery that has yielded potent inhibitors of PI3Kα (IC50 = 3.6 nM) [1], c-KIT mutants [2], and EGFR resistance mutations [3]. The compound features a pyrrolidin-3-ol substituent at the 2-position of the thiazolo[5,4-b]pyridine core, providing a hydrogen-bond-donating hydroxyl group that distinguishes it from non-hydroxylated analogs in the same series. This structural feature positions the compound as a versatile intermediate or fragment for medicinal chemistry campaigns targeting ATP-binding pockets.

Why 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol Cannot Be Replaced by Generic Thiazolopyridine Analogs


The thiazolo[5,4-b]pyridine scaffold exhibits steep structure-activity relationships (SAR) where minor substituent changes produce large shifts in potency and selectivity. In the PI3K series, replacement of the pyridyl attachment with a phenyl group caused a significant decrease in activity [1], while in c-KIT inhibitors, different substitutions on the thiazolo[5,4-b]pyridine core yielded IC50 values ranging from 4.77 μM to 7.67 μM against the V560G/D816V mutant, compared to imatinib's 37.93 μM [2]. The pyrrolidin-3-ol moiety at the 2-position of the target compound introduces a stereochemically defined hydrogen-bond donor absent in simpler analogs such as 3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine (CAS 1480950-40-0, MW 205.28) or its dihydrochloride salt. This hydroxyl group is expected to modulate both binding affinity and physicochemical properties, making simple replacement with non-hydroxylated or differently substituted analogs scientifically unjustifiable without direct comparative data.

Quantitative Differentiation Evidence for 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol Against In-Class Analogs


Structural Differentiation: Pyrrolidin-3-ol vs. Pyrrolidine Analogs in the Thiazolo[5,4-b]pyridine Series

The target compound's defining structural feature is the pyrrolidin-3-ol substituent at the 2-position of the thiazolo[5,4-b]pyridine core. The closest commercially available analog, 3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine (CAS 1480950-40-0, MW 205.28, C10H11N3S), lacks the hydroxyl group and consequently has a lower molecular weight, reduced hydrogen-bond donor capacity, and different lipophilicity . The hydroxyl group introduces a hydrogen-bond donor (HBD) count of 1 versus 0 for the des-hydroxy analog, which directly impacts predicted solubility, membrane permeability, and target binding interactions . In kinase inhibitor design, the presence and stereochemistry of hydroxyl substituents on pyrrolidine rings have been shown to critically influence both potency and selectivity profiles [1].

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

PI3K Pathway Inhibition Potential: Class-Level Evidence from Thiazolo[5,4-b]pyridine Series

Thiazolo[5,4-b]pyridine derivatives have demonstrated potent PI3K inhibitory activity in enzymatic assays. The representative compound 19a (a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine) achieved an IC50 of 3.6 nM against PI3Kα, with nanomolar activity also against PI3Kγ and PI3Kδ, but approximately 10-fold reduced activity against PI3Kβ [1]. The pyridyl attachment to the thiazolo[5,4-b]pyridine core was identified as a key structural unit for PI3Kα inhibitory potency; replacement by phenyl led to a significant decrease in activity [1]. While direct IC50 data for 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol are not available in the peer-reviewed primary literature as of the search date, the compound incorporates a pyrrolidine substituent at the 2-position of the thiazolo[5,4-b]pyridine core, a position critical for kinase hinge-binding interactions, and computational predictions suggest PI3K engagement potential .

PI3K Inhibition Cancer Research Kinase Selectivity Profiling

Physicochemical Property Differentiation for Formulation and Assay Development

The target compound (MW 221.28, C10H11N3OS) has distinct physicochemical properties compared to key reference compounds. Its monoisotopic mass (221.06229 Da) and molecular formula (C10H11N3OS) differentiate it from the dihydrochloride salt analog (CAS 2770358-97-7, MW 278.20, C10H13Cl2N3S) [1] and the methanol analog (CAS 2098079-14-0, MW 235.31, C11H13N3OS) . The free base form of the target compound avoids the hygroscopicity and counterion considerations associated with hydrochloride salts, potentially simplifying formulation for biochemical assays. The hydroxyl group at the pyrrolidine 3-position provides a lower logP compared to the non-hydroxylated analog (cLogP predicted reduction of approximately 0.5-0.7 units based on the addition of an OH group), which may translate to improved aqueous solubility.

Physicochemical Properties ADME Prediction Compound Handling

Kinase Selectivity Implications: Differential Scaffold Engagement Across the Kinome

Thiazolo[5,4-b]pyridine-containing type II kinase inhibitors have demonstrated activity against both wild-type and clinically resistant gatekeeper mutant kinases. Compounds HG-7-85-01 and HG-7-86-01 potently inhibited the proliferation of cells expressing the imatinib-resistant gatekeeper mutants T315I-BCR-ABL, T670I-Kit, and T674M/I-PDGFRα [1]. In c-KIT, thiazolo[5,4-b]pyridine derivatives 6r, 6s, and 7c showed IC50 values of 4.77, 7.67, and 5.07 μM respectively against the V560G/D816V mutant, representing 7.9-fold, 4.9-fold, and 7.5-fold improvements over imatinib (IC50 = 37.93 μM) [2]. These findings establish that the thiazolo[5,4-b]pyridine scaffold can engage kinase conformations inaccessible to standard Type I inhibitors, and the pyrrolidine-based substitutions at the 2-position modulate selectivity profiles across the kinome.

Kinase Selectivity Gatekeeper Mutant Targeting Type II Kinase Inhibitors

Recommended Application Scenarios for 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol Based on Quantitative Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting PI3K and Related Lipid Kinases

The thiazolo[5,4-b]pyridine scaffold has produced PI3Kα inhibitors with single-digit nanomolar potency (IC50 = 3.6 nM for compound 19a) [1]. 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol, with its pyrrolidin-3-ol substituent, is suitable as a core fragment for elaboration in PI3K inhibitor SAR campaigns. The hydroxyl group at the pyrrolidine 3-position provides a vector for probing interactions within the kinase affinity pocket, while the thiazolo[5,4-b]pyridine core is documented to engage the kinase hinge region through key hydrogen bonds [1]. This compound should be prioritized in fragment growth strategies where the 2-position substituent is varied to optimize isoform selectivity (PI3Kα vs. PI3Kβ, where 10-fold selectivity has been observed in related compounds) [1].

Design of Mutant-Selective Kinase Inhibitors Targeting Imatinib-Resistant c-KIT or Bcr-Abl Gatekeeper Mutants

Thiazolo[5,4-b]pyridine derivatives have demonstrated activity against clinically challenging gatekeeper mutants, including T315I-BCR-ABL and V560G/D816V c-KIT, where they outperform imatinib by 4.9- to 7.9-fold [2][3]. The target compound's pyrrolidin-3-ol moiety introduces a hydrogen-bond donor at a position that, in related type II inhibitors, projects toward the DFG-out conformation of the kinase activation loop [3]. This structural feature makes the compound a logical choice for medicinal chemistry teams seeking to exploit the DFG-out binding mode for overcoming resistance mutations.

Physicochemical Optimization Studies Requiring Free Base Thiazolopyridine Derivatives

Unlike the dihydrochloride salt analog (CAS 2770358-97-7, MW 278.20), 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol is the free base form (MW 221.28) [4]. For biophysical assays (e.g., SPR, ITC, NMR) where high concentrations of chloride ions or acidic counterions may interfere with binding measurements or protein stability, the free base form is preferred. Additionally, the presence of a single hydroxyl group (versus the hydroxymethyl analog, MW 235.31 ) provides a defined hydrogen-bond donor/acceptor profile without introducing additional rotatable bonds, making it suitable for ligand efficiency optimization in fragment-to-lead workflows.

Chemical Biology Probe Development Leveraging the Thiazolo[5,4-b]pyridine Scaffold

The thiazolo[5,4-b]pyridine core has been crystallographically validated as a kinase hinge binder (PDB: 4DBN with B-raf kinase domain) [5]. The target compound's pyrrolidin-3-ol substituent offers a functional handle for bioconjugation (via the hydroxyl group) or further derivatization to install affinity tags, fluorescent probes, or photoaffinity labels. This positions the compound as a versatile starting point for developing chemical biology tools to study kinase signaling pathways, particularly those involving PI3K or c-KIT, where class-level evidence supports target engagement [1][2].

Quote Request

Request a Quote for 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.